molecular formula C19H22FN3O5 B2925203 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 899744-91-3

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2925203
CAS No.: 899744-91-3
M. Wt: 391.399
InChI Key: DAXSYCZZZYXXBB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 899744-91-3) is a synthetic organic compound with the molecular formula C19H22FN3O5 and a molecular weight of 391.39 g/mol . This compound features a benzamide core structure that is strategically substituted with dimethylamino, 4-fluorophenyl, and dimethoxy-nitro functional groups, creating a unique profile of electron-donating and electron-withdrawing properties that enhance its reactivity and binding affinity for specific biological targets . Its well-defined stereochemistry and complex functional group arrangement make it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for investigating the modulation of receptor activity and enzyme inhibition . Preclinical research has explored its potential as a modulator of neurotransmitter systems, with preliminary studies indicating affinity for specific serotonin and dopamine receptors, suggesting relevance for investigating mood disorders . Additionally, its nitro group contributes to redox-modulating effects, which are of interest in the study of neurodegenerative diseases . In oncology research, this molecule has been investigated for its ability to selectively inhibit certain kinase enzymes involved in cell proliferation, showing promising results in preclinical models, such as breast cancer, with a noted favorable therapeutic window due to low cytotoxicity to normal cells . The compound is offered with a purity of 90% and above and is intended for research applications only . IDENTIFIERS : 899744-91-3 IUPAC Name: this compound Molecular Formula: C19H22FN3O5 Molecular Weight: 391.39 g/mol InChI Key: DAXSYCZZZYXXBB-UHFFFAOYSA-N FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5/c1-22(2)16(12-5-7-13(20)8-6-12)11-21-19(24)14-9-17(27-3)18(28-4)10-15(14)23(25)26/h5-10,16H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXSYCZZZYXXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group:

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is introduced through a nitration reaction followed by an amidation reaction to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s benzamide core and fluorinated aromatic group align it with pesticides and experimental pharmaceuticals. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Benzamide Substituents Aromatic Group Key Functional Groups Reported Use/Activity
Target Compound 4,5-dimethoxy-2-nitro 4-fluorophenyl ethyl Nitro, dimethylamino, dimethoxy Not explicitly stated
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide 4-(ethoxymethoxy) 2,3-dichlorophenyl Ethoxymethoxy Pesticide (etobenzanid)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide 2,4-difluorophenyl Trifluoromethyl phenoxy Pesticide (diflufenican)
1-(4-fluorophenyl)propan-2-amine N/A (amine structure) 4-fluorophenyl Primary amine Intermediate in synthesis

Functional Implications

  • Nitro Group : Unlike etobenzanid (which lacks a nitro group), the target compound’s nitro substituent may confer electrophilic reactivity or serve as a prodrug precursor. However, nitro groups are prone to reduction, as seen in , where nitro compounds are reduced to diamines under SnCl₂·2H₂O catalysis . The retention of the nitro group in the target suggests intentional design for stability or specific electronic effects.
  • Fluorinated Aromatic Groups : The 4-fluorophenyl group in the target compound contrasts with dichlorophenyl or difluorophenyl moieties in pesticides. Fluorination typically enhances metabolic stability and membrane permeability compared to chlorination .
  • Dimethylaminoethyl Chain: This moiety is absent in the listed pesticides but resembles features in bioactive amines (e.g., 3-[2-(dimethylamino)ethyl]-1H-indol-4-yl acetate in ), which often target neurological receptors .

Research Findings and Unresolved Questions

  • Potential Applications: While pesticides like etobenzanid and diflufenican rely on halogenated aromatics for herbicidal activity, the target compound’s nitro and dimethylamino groups suggest divergent mechanisms, possibly in antimicrobial or CNS-targeted research.
  • Metabolic Considerations : The nitro group may limit pharmaceutical utility due to toxicity risks, but structural analogs in (e.g., 1-(4-fluorophenyl)propan-2-amine) indicate tolerance for fluorophenyl groups in drug-like molecules .
  • Comparative Data Gaps : Direct biological activity data for the target compound are absent in the provided evidence, necessitating further studies on its pharmacokinetics and target selectivity.

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